1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine
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Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a tetrahydropyran ring, and methoxy and chlorophenyl substituents. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is likely to be quite complex. The presence of the pyrazole and tetrahydropyran rings, along with the methoxy and chlorophenyl groups, suggests a highly branched structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the pyrazole ring might be involved in reactions with electrophiles, while the methoxy group could potentially undergo reactions with strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings could influence its solubility and reactivity .Future Directions
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-28-20-8-6-19(7-9-20)27-16-18(15-25-14-17-10-12-29-13-11-17)23(26-27)21-4-2-3-5-22(21)24/h2-9,16-17,25H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECZKRTZTBUSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3Cl)CNCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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